molecular formula C24H27N5O4 B12363237 N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

Cat. No.: B12363237
M. Wt: 449.5 g/mol
InChI Key: JJZLDWBCAMPSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

BIO-8169 was developed through the optimization of a series of pyridone analogs to improve solubility and pharmacokinetic profiles. The synthetic route involves the use of imidazopyrimidine as the core structure, which was previously reported to have low solubility issues . The preparation method includes the following steps:

Chemical Reactions Analysis

BIO-8169 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced analogs with different pharmacokinetic properties .

Scientific Research Applications

BIO-8169 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H27N5O4/c1-14(2)33-20-16(19(30)25-17-5-4-8-29(21(17)31)15-6-7-15)9-28-10-18(26-22(28)27-20)24-11-23(3,12-24)32-13-24/h4-5,8-10,14-15H,6-7,11-13H2,1-3H3,(H,25,30)

InChI Key

JJZLDWBCAMPSMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=NC(=CN2C=C1C(=O)NC3=CC=CN(C3=O)C4CC4)C56CC(C5)(OC6)C

Origin of Product

United States

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